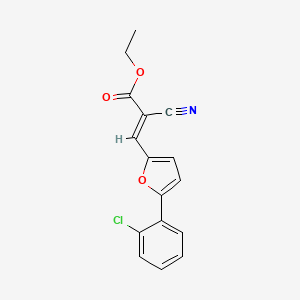

Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate

Description

Historical Development of Cyanoacrylate Chemistry

The discovery of cyanoacrylates traces back to 1942, when Dr. Harry Coover and his team at Eastman Kodak inadvertently synthesized ethyl cyanoacrylate while developing clear plastics for WWII gun sights. Initially dismissed due to its excessive adhesiveness, the compound’s potential was later recognized in 1951 when Coover’s team observed its rapid polymerization upon exposure to atmospheric moisture. This serendipitous finding led to the commercialization of ethyl 2-cyanoacrylate as “Eastman 910” in 1958, marking the birth of instant adhesives.

The synthesis of cyanoacrylates relies on the Knoevenagel condensation, where formaldehyde reacts with alkyl cyanoacetates to form the α-cyanoacrylate monomer. Early industrial production faced challenges in stabilizing the highly reactive monomers, which polymerized spontaneously unless stored in anhydrous conditions. Innovations in acidic stabilizers and packaging during the 1970s enabled widespread adoption in medical, industrial, and household applications. Ethyl 2-cyanoacrylate derivatives, such as the subject compound, emerged from efforts to modulate reactivity and solubility by introducing substituents on the acrylate backbone or adjacent functional groups.

Significance in Heterocyclic and Functional Materials Research

Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate exemplifies the strategic integration of heterocyclic motifs into cyanoacrylate frameworks. The furan ring, a five-membered oxygen-containing heterocycle, contributes to electron delocalization, enhancing the compound’s π-conjugation and thermal stability. The 2-chlorophenyl substituent further modifies electronic properties through inductive effects, potentially altering polymerization kinetics and adhesive strength.

Table 1: Key Structural Features and Their Functional Roles

| Structural Component | Functional Role |

|---|---|

| 2-Cyanoacrylate Backbone | Rapid anionic polymerization; strong adhesion |

| Furan Heterocycle | Enhanced π-conjugation; thermal stability |

| 2-Chlorophenyl Substituent | Electron withdrawal; steric modulation |

In materials science, such derivatives are explored for:

- Conductive polymers : The extended π-system of furan-cyanoacrylate hybrids may support charge transport in organic electronics.

- Stimuli-responsive adhesives : Substituents like chlorophenyl can tune glass transition temperatures and moisture sensitivity.

- Bioactive scaffolds : Heterocyclic moieties improve binding affinity in pesticidal or pharmaceutical applications.

Current Research Landscape and Scientific Importance

Recent studies highlight the versatility of 2-cyanoacrylate derivatives in both materials and biological applications. For instance, 2-cyanoacrylates bearing pyrazole or triazole rings exhibit herbicidal and antitumor activities, with inhibitory effects exceeding 80% against Brassica juncea at 150 g/ha. These findings underscore the potential of this compound as a dual-purpose agent in agrochemistry and functional coatings.

In polymer science, advancements focus on controlling polymerization kinetics through substituent engineering. The electron-withdrawing cyano and ester groups stabilize the transition state during anionic chain propagation, while bulky groups like chlorophenyl slow monomer diffusion, enabling thicker bond lines. Computational studies predict that the furan ring’s electron-rich nature could reduce activation energy for initiation, a hypothesis under experimental validation.

Properties

IUPAC Name |

ethyl (E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-2-20-16(19)11(10-18)9-12-7-8-15(21-12)13-5-3-4-6-14(13)17/h3-9H,2H2,1H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKISAJHXCFKKHS-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85460-06-6 | |

| Record name | ETHYL 3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-CYANOACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate to yield the final product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The cyano group can be reduced to an amine or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate and its derivatives. The synthesized compounds have been tested against various human cancer cell lines, including A549 (lung adenocarcinoma), HepG2 (liver cancer), and HT-29 (colorectal adenocarcinoma). The results indicated that these compounds exhibited significant cytotoxic activity, with IC50 values ranging from 77.78 to 169.6 µg/mL . Notably, compounds with substitutions at the para-position showed enhanced activity compared to those with ortho or meta substitutions.

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| 3e | 169.6 | HepG2 |

| 3i | 77.78 | HT-29 |

| 3d | Varies | A549 |

Material Science Applications

Beyond medicinal chemistry, this compound is also explored for its potential in material science. Its ability to form strong adhesive bonds makes it suitable for applications in adhesives and coatings. The cyanoacrylate functional group allows for rapid polymerization upon exposure to moisture, leading to durable materials that can be used in various industrial applications.

Synthesis Optimization

A significant study focused on optimizing the synthesis conditions for this compound using different catalysts and solvents. The use of DIPEAc was found to yield superior results compared to other catalysts like triethylamine and piperidine, achieving yields up to 96% . This optimization is crucial for scaling up production for commercial applications.

Comparative Studies on Substituents

Another case study examined the effect of various substituents on the anticancer activity of cyanoacrylates derived from ethyl cyanoacetate. Substituents such as -OMe and -Cl were shown to enhance cytotoxicity against specific cancer cell lines, indicating that structural modifications can significantly influence biological activity .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and the cyano group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

Table 1: Key Structural and Electronic Comparisons

*Estimated based on analog GEO-03643 (methyl ester).

Key Observations:

- Electronic Effects : The 2-chlorophenyl group provides moderate electron withdrawal, while the trifluoromethyl group in the CF₃ analog exerts a stronger electron-deficient character, enhancing electrophilicity .

- Solubility and Lipophilicity : Methyl esters (e.g., GEO-03643) are less hydrophobic than ethyl esters, whereas CF₃-substituted derivatives exhibit heightened lipophilicity, impacting bioavailability .

Crystallographic and Conformational Insights

- Ethyl 2-cyano-3-(furan-2-yl)acrylate crystallizes in a planar conformation with strong intermolecular hydrogen bonding (C=O⋯H–N), stabilizing the E-isomer .

- Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl) acrylate shows similar planar geometry but with altered packing due to thiophene’s larger van der Waals radius compared to furan .

- The 2-chlorophenyl group in the target compound may disrupt crystal packing, reducing melting points relative to unsubstituted analogs.

Biological Activity

Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, chemical properties, biological activities, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula and a molecular weight of approximately 301.732 g/mol. The synthesis typically involves a Knoevenagel condensation reaction between ethyl cyanoacetate and 2-chlorobenzaldehyde in the presence of a base, followed by cyclization with furfural to form the furan ring.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of cyanoacrylate compounds, including this compound. Research indicates that cyanoacrylates exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The polymerization reaction of cyanoacrylates enhances their bactericidal effects, creating larger inhibitory zones around bacterial colonies in vitro .

| Bacterial Strain | Inhibitory Effect | Notes |

|---|---|---|

| Staphylococcus aureus | Significant | Enhanced by polymerization |

| Streptococcus pneumoniae | Significant | Enhanced by polymerization |

| Escherichia coli | Moderate | Inhibitory effect absent without polymerization |

| Pseudomonas aeruginosa | None | Resistant to cyanoacrylate effects |

Cytotoxicity Studies

Cytotoxicity assessments have shown that unpolymerized cyanoacrylates can exhibit higher toxicity to mammalian cells compared to their polymerized forms. A study demonstrated that the cytotoxic effects were dose-dependent, with unpolymerized forms leading to significant cell death in fibroblasts and macrophages . However, once polymerized, these compounds generally showed improved biocompatibility.

The mechanism of action for this compound involves its interaction with biological macromolecules. The cyano group is highly electrophilic, allowing it to react with nucleophiles such as amino acids in proteins. This interaction can lead to the modulation of enzyme activities or disruption of cellular processes.

Case Studies

- Antibacterial Activity : A study involving cyanoacrylate tissue adhesives found that the active polymerization process significantly increased antibacterial properties against various pathogens. The research highlighted that the efficacy against Gram-positive bacteria was notably higher compared to Gram-negative strains .

- Cytotoxicity Assessment : In vivo studies indicated that while cyanoacrylates promoted effective tissue adhesion and mesh fixation during surgical procedures, they also elicited varying degrees of inflammatory responses depending on their formulation . The study concluded that careful selection of cyanoacrylate types could mitigate adverse effects while maximizing therapeutic benefits.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis typically involves a Knoevenagel condensation between a furan-substituted aldehyde and ethyl cyanoacetate. Key steps include:

- Use of polar aprotic solvents (e.g., DMF or THF) to enhance reactivity.

- Catalysis by organic bases like piperidine or ammonium acetate.

- Elevated temperatures (60–80°C) to drive the reaction to completion.

Optimization parameters include solvent choice (polar aprotic solvents improve reaction rates), temperature control (prevents side reactions), and stoichiometric ratios (excess ethyl cyanoacetate improves yield). Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer:

- ¹H NMR: Identify aromatic protons (δ 6.8–8.0 ppm for furan and chlorophenyl rings), the ester ethyl group (δ 1.3 ppm for CH₃, δ 4.2 ppm for OCH₂), and the acrylate β-proton (δ 7.5–8.0 ppm).

- ¹³C NMR: Confirm the cyano group (δ 115–120 ppm), ester carbonyl (δ 165–170 ppm), and furan carbons (δ 105–155 ppm).

- IR: Detect the cyano group (~2200 cm⁻¹), ester C=O (~1700 cm⁻¹), and C-Cl stretch (~750 cm⁻¹). Cross-validation with mass spectrometry (MS) ensures molecular ion consistency .

Q. What crystallographic methods are used to determine the molecular structure of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal growth via slow evaporation in solvents like ethanol or DCM.

- Data collection using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL .

- Validation using WinGX/ORTEP for anisotropic displacement parameter analysis and hydrogen bonding interactions .

- Final CIF file generation for deposition in crystallographic databases .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

- Methodological Answer: Contradictions (e.g., twinning, disorder) require:

- Re-examining data collection parameters (e.g., crystal quality, radiation source).

- Using alternative refinement software (e.g., OLEX2 vs. SHELXL) to cross-validate results.

- Integrating spectroscopic data (NMR/IR) to confirm functional group positions.

- Employing tools like PLATON to check for missed symmetry or solvent masking .

Q. How does the electron-withdrawing 2-chlorophenyl substituent influence the furan moiety’s reactivity in nucleophilic reactions?

- Methodological Answer: The 2-chlorophenyl group exerts a strong -I (inductive) effect, reducing electron density on the furan ring. This:

- Enhances electrophilicity of the acrylate α-carbon, facilitating nucleophilic attacks (e.g., Michael additions).

- Modulates regioselectivity in cycloaddition reactions (e.g., Diels-Alder).

Computational studies (DFT) can quantify these effects using Hammett constants (σₚ ≈ 0.23 for Cl) and frontier molecular orbital analysis .

Q. What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer: Systematic substitution on the phenyl/furan rings can be guided by:

- Electron-donating/withdrawing groups: Replace Cl with CF₃ (stronger -I) or OCH₃ (+M effect) to alter electronic profiles.

- Bioisosteric replacements: Substitute furan with thiophene or pyrazole to assess heterocycle impact.

- Assay design: Use in vitro enzyme inhibition assays (e.g., kinase or protease) to correlate substituent effects with activity. High-throughput screening (HTS) and molecular docking (AutoDock Vina) predict binding affinities .

Q. What mechanistic insights explain the compound’s potential biological interactions?

- Methodological Answer: The cyano and acrylate groups act as electrophilic warheads, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzyme active sites.

- Kinetic studies: Measure IC₅₀ values under varying pH/temperature to infer binding mechanisms.

- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for target interactions.

- Mutagenesis studies: Identify critical amino acids by replacing cysteine/serine residues in target enzymes .

Q. How can computational methods predict the compound’s photophysical properties for material science applications?

- Methodological Answer: Time-dependent density functional theory (TD-DFT) using Gaussian 16 with B3LYP/6-311+G(d,p) basis set predicts:

- Absorption/emission spectra (λmax) based on HOMO-LUMO gaps.

- Charge transfer characteristics influenced by the chlorophenyl group’s electron-withdrawing nature.

Experimental validation via UV-Vis and fluorescence spectroscopy in solvents of varying polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.